An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-1H-indazole-7-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-1H-indazole-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 1-methyl-1H-indazole-7-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and key aspects of its chemical reactivity. The content herein is structured to deliver actionable insights for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and organic synthesis.
Introduction: The Significance of the N-Methylated Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.
A key structural feature of unsubstituted indazoles is annular tautomerism, allowing the N-H proton to reside on either nitrogen atom (1H- and 2H-tautomers). The N-methylation of the indazole core, as seen in Methyl 1-methyl-1H-indazole-7-carboxylate, definitively locks the molecule into the 1H-isomeric form. This structural rigidity is paramount in drug design, as it ensures a specific and predictable three-dimensional orientation for interaction with biological targets. This guide focuses specifically on this N1-methylated isomer, a versatile intermediate for elaborating molecular complexity.
Core Physicochemical Properties
The fundamental properties of Methyl 1-methyl-1H-indazole-7-carboxylate are summarized below. These parameters are essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 1092351-84-2 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Physical Form | Solid, Powder | |
| Predicted Boiling Point | 313.1 ± 15.0 °C | |
| Predicted Density | 1.23 ± 0.1 g/cm³ | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Ambient temperature, in a dry, well-sealed container | |
| InChI Key | ARLZANUTGUOGEG-UHFFFAOYSA-N |
Synthesis and Purification: A Strategic Approach
The synthesis of Methyl 1-methyl-1H-indazole-7-carboxylate is most effectively achieved via a two-step sequence starting from a commercially available precursor. This strategy involves the initial formation of the indazole ring system followed by a regioselective N-methylation.
Synthesis Workflow Diagram
The overall synthetic pathway is depicted below, illustrating the transformation from the starting indole to the final N-methylated indazole product.
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate (Precursor)
The formation of the indazole core from an indole starting material is a well-established transformation. The following protocol is adapted from established literature procedures for analogous compounds.[1][2]
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Principle: This step involves the nitrosation of a substituted indole. The reaction proceeds via an electrophilic attack on the indole ring, followed by rearrangement and cyclization to form the indazole-3-carboxaldehyde. Subsequent oxidation and esterification yield the desired precursor.
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Experimental Protocol:
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Nitrosation: To a cooled (0 °C) solution of sodium nitrite (NaNO₂, 2.2 eq.) in water and DMF, slowly add hydrochloric acid (HCl, 2.0 eq.). After stirring for 10 minutes, add a solution of 7-methyl-indole (1.0 eq.) in DMF dropwise over 2 hours. Allow the reaction to warm to room temperature and stir for 12 hours.
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Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
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Purification & Oxidation: Concentrate the crude product under reduced pressure and purify via column chromatography to yield 7-methyl-1H-indazole-3-carboxaldehyde. This intermediate is then oxidized to the carboxylic acid using a standard oxidizing agent (e.g., Jones reagent), followed by Fischer esterification (methanol with a catalytic amount of sulfuric acid) to yield Methyl 1H-indazole-7-carboxylate.
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Step 2: N-Methylation of Methyl 1H-indazole-7-carboxylate
The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers. The choice of base and solvent is critical for controlling regioselectivity.[3][4]
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Causality & Experimental Choice: The regioselectivity of indazole alkylation is governed by a complex interplay of steric and electronic factors. While some conditions favor the N2 product, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1 isomer.[3][5]
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Experimental Protocol:
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Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of Methyl 1H-indazole-7-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
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Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the indazole anion will form (cessation of hydrogen gas evolution).
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Methylation: Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure Methyl 1-methyl-1H-indazole-7-carboxylate.
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Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 8.10-8.20 ppm (s, 1H): Proton at the C3 position of the indazole ring.
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δ 7.80-7.95 ppm (m, 2H): Aromatic protons on the benzene ring, likely corresponding to H4 and H6.
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δ 7.20-7.35 ppm (t, 1H): Aromatic proton at the H5 position.
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δ 4.15-4.25 ppm (s, 3H): N-CH₃ methyl protons. The chemical shift is characteristic of a methyl group attached to a heterocyclic nitrogen.
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δ 3.90-4.00 ppm (s, 3H): O-CH₃ methyl protons of the ester group.
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¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ 165-168 ppm: Carbonyl carbon (C=O) of the ester.
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δ 140-145 ppm: Quaternary carbons of the indazole ring (C3a, C7a).
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δ 120-135 ppm: Aromatic and heterocyclic carbons (C3, C4, C5, C6).
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δ ~110 ppm: C7 carbon, attached to the ester.
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δ ~52 ppm: O-CH₃ carbon.
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δ ~35 ppm: N-CH₃ carbon.
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Infrared (IR) Spectroscopy
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~1720 cm⁻¹: Strong C=O stretching vibration from the methyl ester group.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings.
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~3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.
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~1250-1100 cm⁻¹: C-O stretching from the ester functionality.
Mass Spectrometry (MS)
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Expected Molecular Ion [M]⁺: m/z = 190.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.
Chemical Reactivity and Applications
Reactivity of the Ester Group
The primary site of reactivity for further synthetic elaboration is the methyl ester. This functional group provides a handle for creating a diverse library of analogues.
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Saponification: The ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH in a water/THF mixture) to yield the corresponding 1-Methyl-1H-indazole-7-carboxylic acid .[9]
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Amidation: The carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to form amide derivatives. This is a cornerstone strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Methyl 1-methyl-1H-indazole-7-carboxylate is not an active pharmaceutical ingredient itself but is a high-value intermediate. Its utility lies in providing the N1-methylated indazole core, a motif found in numerous biologically active compounds, particularly kinase inhibitors used in oncology. The 7-carboxylate position allows for the introduction of various side chains that can modulate potency, selectivity, and pharmacokinetic properties.[10][11]
Safety and Handling
As a laboratory chemical, appropriate safety precautions must be observed.
-
Hazard Classification:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[12]
-
-
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13]
-
Avoid breathing dust.[13]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a dry place.[13]
-
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
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Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]
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Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Orito, K., et al. (2007). Supporting Information for a publication. Wiley-VCH. Available at: [Link]
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methyl 1H-indazole-3-carboxylate. PubChem. Available at: [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
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Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. (2010). Fisher Scientific. Available at: [Link]
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Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Wiley Online Library. Available at: [Link]
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13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available at: [Link]
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An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
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13C NMR of indazoles. ResearchGate. Available at: [Link]
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